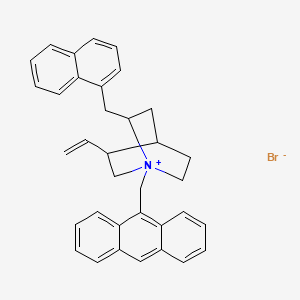

N-(9-Anthracenemethyl)cinchonium bromide

Description

N-(9-Anthracenemethyl)cinchonium bromide is a chiral quaternary ammonium salt derived from cinchona alkaloids, specifically cinchonidine. It serves as a critical intermediate in synthesizing advanced chiral phase-transfer catalysts (PTCs), such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cat 6) . The compound is synthesized by reacting cinchonidine with 9-chloromethylanthracene, yielding a structure characterized by a bulky anthracenylmethyl group attached to the quinuclidine nitrogen of the cinchona backbone. This structural modification enhances its utility in asymmetric catalysis due to improved steric and electronic properties .

Key physical and spectroscopic properties include optical activity, specific melting points, and distinct IR, NMR, and mass spectral data, which confirm its purity and structural integrity . Its primary application lies in enantioselective synthesis, particularly in Michael additions and alkylation reactions, where it facilitates high enantiomeric excess (ee) in products .

Properties

Molecular Formula |

C35H34BrN |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide |

InChI |

InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1 |

InChI Key |

DCVKTRNEPIAXLT-UHFFFAOYSA-M |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Cinchonidine | 9-Chloromethylanthracene | This compound | N-alkylation (quaternization) |

- Cinchonidine acts as a nucleophile via its tertiary amine nitrogen.

- 9-Chloromethylanthracene provides the electrophilic alkylating agent.

- The reaction typically proceeds under mild conditions with stirring in an appropriate solvent, often followed by aqueous work-up to isolate the bromide salt.

Detailed Preparation Method

Materials

- Cinchonidine : A naturally occurring alkaloid with a tertiary amine.

- 9-Chloromethylanthracene : An anthracene derivative with a chloromethyl group at the 9-position.

- Solvent : Commonly used solvents include dichloromethane (DCM), acetonitrile, or ethanol.

- Bromide source : Bromide ion is typically introduced either through the use of hydrobromic acid or by ion exchange if the initial salt is a chloride.

Procedure

- Reaction Setup : Cinchonidine is dissolved in a suitable solvent under stirring.

- Addition of Alkylating Agent : 9-Chloromethylanthracene is added dropwise to the solution.

- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperature for several hours (typically 4-24 hours) to ensure complete alkylation.

- Workup : The reaction mixture is diluted with water and stirred briefly to precipitate the product.

- Isolation : The solid product is filtered, washed, and dried under vacuum to yield this compound as a solid.

Representative Example

| Step | Description |

|---|---|

| Reactants | Cinchonidine (1 equiv), 9-Chloromethylanthracene (1.1 equiv) |

| Solvent | Dichloromethane or ethanol |

| Temperature | Room temperature to 40 °C |

| Reaction time | 4 to 24 hours |

| Workup | Dilution with water, filtration |

| Yield | Typically 85-90% |

| Purity | >85% (assayed by HPLC or NMR) |

This method is supported by commercial synthesis protocols and literature reports.

Characterization and Quality Control

- Melting Point : Approximately 158-170 °C (decomposition), consistent with literature values.

- Optical Activity : The compound retains the chirality of cinchonidine, with reported specific rotation around $$[α]_D^{20} = -345°$$ in chloroform.

- Purity Assays : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity.

- Physical Form : Solid, typically crystalline or amorphous powder.

Related Compounds and Derivatives

This compound serves as a precursor to other functionalized cinchonium salts, such as O-allyl-N-(9-anthracenemethyl)cinchonidinium bromide, which is used as a chiral phase-transfer catalyst in asymmetric synthesis.

| Compound | Description | Application |

|---|---|---|

| This compound | Quaternary ammonium salt with anthracene moiety | Biological studies, photodynamic applications |

| O-Allyl-N-(9-anthracenemethyl)cinchonidinium bromide | Allyl-functionalized derivative | Chiral phase-transfer catalyst for asymmetric alkylation |

Research Findings Supporting Preparation

- The reaction of cinchonidine with 9-chloromethylanthracene is well-established as an efficient synthetic route, offering good yields and maintaining the stereochemical integrity of the cinchonidine scaffold.

- The anthracene moiety provides photophysical properties, enabling the compound's use in photodynamic therapy and fluorescent probing.

- The bromide salt form is preferred for catalytic and biological applications due to its solubility and stability profile.

- Studies have demonstrated the compound's ability to inhibit enzymes and interact with metal ions, attributed to the combined cinchona alkaloid and anthracene functionalities.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cinchonidine, 9-Chloromethylanthracene |

| Solvent | Dichloromethane, ethanol, or similar |

| Reaction Temperature | Room temperature to 40 °C |

| Reaction Time | 4-24 hours |

| Product Isolation | Aqueous dilution, filtration, drying |

| Yield | 85-90% |

| Purity | >85% by HPLC/NMR |

| Physical State | Solid, crystalline or powder |

| Melting Point | 158-170 °C (decomposition) |

| Optical Rotation | $$[α]_D^{20} \approx -345°$$ (in CHCl3) |

Chemical Reactions Analysis

Catalytic Asymmetric Alkylation

This compound enables enantioselective alkylation of glycine-derived Schiff bases, a critical step in synthesizing non-natural α-amino acids.

Reaction Mechanism

-

Substrate : tert-Butyl glycinate-benzophenone Schiff base.

-

Electrophile : Arylmethyl bromides (e.g., benzyl bromide, 4-fluorobenzyl bromide).

-

Conditions : Biphasic micellar medium (water/toluene), 0–5°C, 24–48 hours .

The catalyst stabilizes the enolate intermediate via ion pairing and π-π interactions between the anthracenyl group and the benzophenone moiety, directing asymmetric induction .

Performance Data

| Electrophile | Product (α-Amino Acid Derivative) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Benzyl bromide | (R)-Phenylglycine | 92% | 85 |

| 4-Fluorobenzyl bromide | (R)-4-Fluorophenylglycine | 89% | 82 |

| Allyl bromide | (R)-Allylglycine | 78% | 75 |

Data sourced from asymmetric alkylation studies under micellar conditions .

Scope in Enantioselective Reactions

-

Micellar Catalysis : Enhances reactivity by solubilizing hydrophobic substrates in water, reducing organic solvent use .

-

Substrate Compatibility : Effective for arylmethyl, allyl, and propargyl bromides but shows lower ee with sterically hindered electrophiles .

-

Temperature Sensitivity : Reactions below 5°C improve enantioselectivity by minimizing thermal racemization .

Mechanistic Insights

-

Transition-State Organization : The anthracenyl group aligns the electrophile and enolate via van der Waals interactions, while the cinchonidinium core provides chiral rigidity .

-

Counterion Effects : Bromide’s low hydration energy enhances ion-pair stability compared to chloride .

Comparison with Related Catalysts

| Catalyst | ee Range (%) | Reaction Time (h) | Substrate Scope |

|---|---|---|---|

| N-(9-Anthracenylmethyl)cinchonidinium Br | 75–92 | 24–48 | Broad (aryl/allyl) |

| N-Benzylcinchonidinium Br | 60–80 | 48–72 | Limited to aryl |

| (DHQ)₂PHAL | 85–95 | 12–24 | Narrow (activated aryl) |

Limitations and Advancements

-

Drawbacks : Moderate yields with aliphatic electrophiles; sensitivity to aqueous-phase pH .

-

Modifications : O-Allyl derivatives (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) improve catalytic efficiency by enhancing lipophilicity .

Industrial Relevance

This catalyst is pivotal in pharmaceutical synthesis, enabling scalable production of enantiopure intermediates for drugs like sitagliptin and vancomycin analogs .

Scientific Research Applications

Catalytic Applications

Asymmetric Phase-Transfer Catalysis (PTC)

N-(9-Anthracenemethyl)cinchonium bromide functions as a chiral phase-transfer catalyst, facilitating asymmetric synthesis. This application is particularly valuable in organic chemistry, where it can catalyze reactions such as the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff bases with arylmethyl bromides in micellar media. This method is recognized as a "green" alternative to traditional synthetic processes, minimizing waste and enhancing reaction efficiency .

Case Study: Enantioselective Alkylation

A notable study demonstrated the use of this compound in the enantioselective alkylation of glycine derivatives. The catalyst displayed high enantioselectivity, making it a promising candidate for synthesizing α-amino acids, which are crucial in pharmaceutical applications .

Biological Applications

Antimalarial Properties

Research indicates that this compound exhibits significant biological activity, particularly potential antimalarial effects attributed to its cinchona alkaloid structure. Its mechanism may involve enzyme inhibition or interference with cellular processes similar to other cinchona derivatives .

Photodynamic Therapy

The anthracene component of the compound enhances its photodynamic properties, making it suitable for applications in phototherapy. Studies have explored its potential as a fluorescent probe in biological systems, which could aid in imaging and therapeutic interventions.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with related compounds is presented:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(9-Anthracenylmethyl)cinchonidinium chloride | Quaternary Ammonium | Chloride salt form; used similarly as a catalyst but less studied biologically |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Quaternary Ammonium | Contains an allyl group; offers different reactivity patterns |

| Cinchonidine | Alkaloid | Parent compound; lacks the anthracene moiety but retains biological activity |

| 9-Chloromethylanthracene | Anthracene Derivative | Acts primarily as a synthetic intermediate; does not possess biological activity |

This table highlights how this compound stands out due to its combination of properties derived from both the cinchona alkaloid and anthracene structures, leading to unique applications in catalysis and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(9-Anthracenemethyl)cinchonium bromide involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the cinchonium framework provides chiral recognition. These interactions enable the compound to act as an effective chiral phase-transfer catalyst, facilitating asymmetric reactions by transferring chiral information to the substrate.

Comparison with Similar Compounds

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

This derivative substitutes the anthracenylmethyl group with a 4-trifluoromethylbenzyl moiety. While both compounds exhibit strong phase-transfer catalytic activity, the trifluoromethyl group enhances electron-withdrawing effects, improving catalytic efficiency in reactions involving electron-deficient substrates. For instance, it achieves >90% ee in benzyl-substituted malonic acid ester hydrolysis, outperforming N-(9-anthracenemethyl)cinchonium bromide in specific electrophilic environments .

N-(Pentafluorobenzyl)cinchoninium Bromide

The pentafluorobenzyl substituent introduces extreme electron deficiency, which broadens substrate compatibility but reduces solubility in non-polar solvents. Comparative studies show that this analogue requires lower catalyst loading (0.02–0.10 mol%) for trifluoromethyl ketone isomerization but is less effective in sterically demanding reactions compared to the anthracenylmethyl variant .

O-Allyl-N-(9-Anthracenylmethyl)cinchonidinium Bromide (Cat 6)

A direct derivative of this compound, this compound incorporates an allyl group at the oxygen atom of the cinchona scaffold. The allyl group enhances conformational flexibility, enabling higher turnover frequencies (up to 5,000 cycles/24 h) in asymmetric proton transfer catalysis. However, its synthesis involves additional steps, including allylation under strongly basic conditions, which complicates scalability .

Catalytic Performance and Selectivity

Table 1: Comparative Catalytic Properties of Cinchonium Derivatives

Key Findings:

Steric vs. Electronic Effects : Bulky substituents like anthracenylmethyl improve enantioselectivity in sterically hindered reactions (e.g., Michael additions), while electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity with electron-poor substrates .

Catalyst Efficiency: Cinchonium betaines exhibit superior turnover frequencies due to their bifunctional design, which combines acid and base sites for synergistic catalysis .

Practical Limitations : Derivatives like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, though highly efficient, face synthetic challenges, such as sensitivity to light and moisture, necessitating specialized storage (e.g., amber vials) .

Q & A

Q. How is N-(9-Anthracenemethyl)cinchonium bromide synthesized, and what factors influence reaction yield?

Answer: The synthesis involves alkylation of N-(9-anthracenylmethyl)cinchonidinium chloride with allyl bromide under phase-transfer conditions. Key steps include:

- Suspending the precursor in dichloromethane (DCM) with allyl bromide (3 equiv) and aqueous KOH (50%).

- Vigorous stirring at ambient temperature for 8 hours, followed by extraction with DCM and drying over Na₂SO₄.

- Purification via suspension in ice-cold diethyl ether, yielding a light orange solid with ~38% yield .

Critical factors affecting yield: - Excess allyl bromide to outcompete hydrolysis side reactions.

- Base strength (KOH) and solvent polarity to stabilize intermediates.

- Reaction time to ensure complete alkylation without degradation .

Q. What analytical methods validate the structure and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns. Example: Calculated [M⁻] = 485.2593; Observed = 485.2575 .

- Elemental Analysis: Validates empirical composition (e.g., C: 78.37%, H: 6.38%, N: 5.38%) .

- NMR and IR Spectroscopy: Characterize functional groups (e.g., allyl ether and anthracene moieties) .

- X-ray Crystallography (if applicable): Resolves stereochemistry of the cinchona alkaloid core .

Q. What is the role of this compound in asymmetric catalysis?

Answer: This quaternary ammonium salt acts as a chiral phase-transfer catalyst (PTC) in enantioselective alkylation reactions. Key applications include:

- Stereoselective α-alkylation of glycine derivatives under biphasic conditions.

- Dynamic kinetic resolution in proton transfer catalysis, enabling >90% enantiomeric excess (ee) for trifluoromethylated amines .

- Stabilization of transient enolate intermediates via ion-pairing with the cationic cinchonium core .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective alkylation using this catalyst?

Answer: Optimization requires systematic variation of:

- Solvent polarity: Non-polar solvents (e.g., toluene) enhance ion-pairing but reduce solubility.

- Base strength: KOH or Cs₂CO₃ at controlled concentrations to balance deprotonation and side reactions.

- Temperature: Lower temperatures (0–25°C) improve selectivity but slow kinetics.

- Catalyst loading: 0.02–0.10 mol% achieves high turnover (1,000–5,000 cycles/24h) without compromising ee .

Example protocol: - 0.05 mol% catalyst, 5 equiv Cs₂CO₃, toluene/H₂O biphasic system, 10°C, 12h → 98% ee .

Q. What mechanistic insights explain its catalytic efficiency in asymmetric proton transfer?

Answer: The cinchonium betaine intermediate plays a dual role:

- Base activation: Deprotonates substrates (e.g., trifluoromethyl imines) via the quinuclidine nitrogen.

- Aromatic stabilization: The anthracene moiety engages in π-π interactions with substrates, preorganizing transition states.

- Steric shielding: The bulky 9-anthracenylmethyl group enforces facial selectivity, favoring one enantiomer .

Key evidence: Kinetic isotope effects (KIE) and DFT studies reveal rate-limiting proton transfer steps with ΔΔG‡ ≈ 2.5 kcal/mol between enantiomers .

Q. How does structural modification of the cinchonium core influence catalytic performance?

Answer:

- N-Substituents: Electron-withdrawing groups (e.g., trifluoromethylbenzyl) enhance electrophilicity and ion-pair strength, improving enantiocontrol .

- Alkoxy functionalization: Allyl or benzyl ethers at the C9-OH position increase solubility and stabilize betaine intermediates .

- Anthracene vs. smaller aromatics: Larger π-systems (anthracene) improve substrate preorganization but may reduce turnover due to steric hindrance .

Comparative data:

| Catalyst Derivative | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| N-(4-Trifluoromethylbenzyl) | 98 | 200 |

| N-Benzyl | 85 | 500 |

| O-Allyl-N-(9-Anthracenylmethyl) | 99 | 400 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.